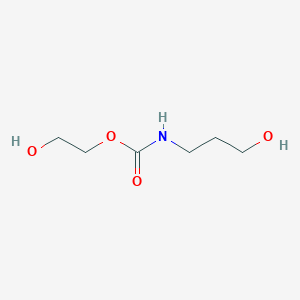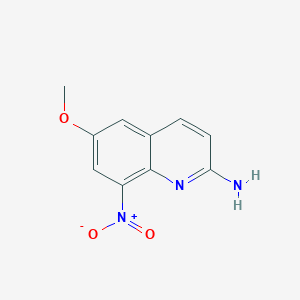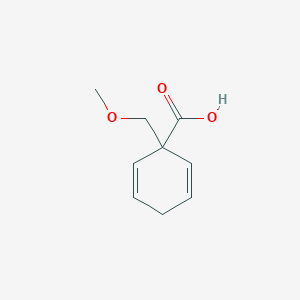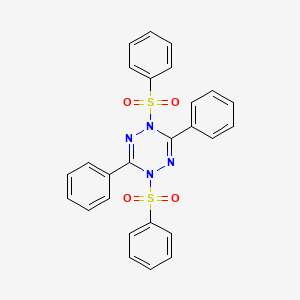![molecular formula C27H38O2 B14480663 4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one CAS No. 70119-97-0](/img/structure/B14480663.png)
4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methyloctan-2-yl substituent, and a pentan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts acylation reaction, where a benzene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-methyloctan-2-yl)phenol: Shares the methyloctan-2-yl substituent but lacks the benzyloxy and pentan-2-one groups.
Benzyloxybenzene: Contains the benzyloxy group but lacks the methyloctan-2-yl and pentan-2-one moieties.
Uniqueness
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
70119-97-0 |
|---|---|
Molekularformel |
C27H38O2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
4-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]pentan-2-one |
InChI |
InChI=1S/C27H38O2/c1-6-7-8-12-17-27(4,5)24-15-16-25(21(2)18-22(3)28)26(19-24)29-20-23-13-10-9-11-14-23/h9-11,13-16,19,21H,6-8,12,17-18,20H2,1-5H3 |
InChI-Schlüssel |
KQIKCCLIERBUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C(C)CC(=O)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
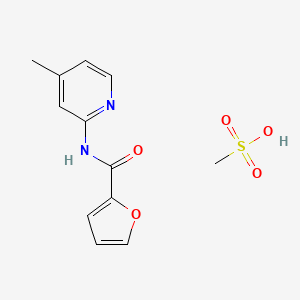


![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
